molecular formula C20H8Br4Na2O10S2 B1667931 Bromosulfalein CAS No. 71-67-0

Bromosulfalein

Cat. No. B1667931
CAS RN: 71-67-0
M. Wt: 838 g/mol
InChI Key: GHAFORRTMVIXHS-UHFFFAOYSA-L
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Description

Bromosulfalein is a phenolphthalein that is used as a diagnostic aid in hepatic function determination .


Synthesis Analysis

Bromosulfalein (BSP) is a synthetic dye introduced in 1925 as a clinical tool aiming at the assessment of the liver function . When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile .


Molecular Structure Analysis

Bromosulfalein has a molecular formula of C20H8Br4Na2O10S2 and a molecular weight of 838.0 g/mol . It is an organic sodium salt that is the disodium salt of bromosulfophthalein .


Chemical Reactions Analysis

Bromosulfalein is used in the study of a variety of membrane carriers expressed in animal tissues and involved in transport of drugs and metabolites . The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles, isolated from various mammalian organs or tissues, enables to specifically measure the transport activity of bilitranslocase .


Physical And Chemical Properties Analysis

Bromosulfalein is an organic anion dye used in the study of a variety of membrane carriers expressed in animal tissues and involved in transport of drugs and metabolites . The spectrophotometric assay of electrogenic bromosulfalein transport requires minimal volumes of membrane vesicles, is completed within 1 min .

Future Directions

Bromosulfalein has been used in numerous studies for the investigation of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin . The spectrophotometric assay of electrogenic bromosulfalein transport, implemented in membrane vesicles isolated from plant organs, has paved the way to the discovery of homologues of bilitranslocase in plants .

properties

IUPAC Name

disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAFORRTMVIXHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

297-83-6 (Parent)
Record name Sulfobromophthalein sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670
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DSSTOX Substance ID

DTXSID9023621
Record name Sulfobromophthalein
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Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER; INSOL IN ALCOHOL, ACETONE
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR.
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromosulfalein

Color/Form

CRYSTALS, WHITE CRYSTALLINE POWDER

CAS RN

71-67-0, 123359-42-2
Record name Sulfobromophthalein sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3,3'-(4,5,6,7-tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxy-, disodium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfobromophthalein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
JW Poutsiaka, CH Keysser, BGH Thomas… - Toxicology and applied …, 1962 - Elsevier
A simple method has been presented for the simultaneous determination of liver and kidney functions in dogs by the use of bromosulfalein (BSP) and phenolsulfonephthalein (PSP). A …
Number of citations: 23 www.sciencedirect.com
S Passamonti, F Tramer, E Petrussa, E Braidot… - Plant Secondary …, 2010 - Springer
… assay of electrogenic bromosulfalein transport … bromosulfalein transport kinetics. Furthermore, the assay enables to study the progress of time-dependent inactivation of bromosulfalein …
Number of citations: 12 link.springer.com
J McGuire, P Taylor, LA Greene - Analytical Biochemistry, 1977 - Elsevier
… We have also found that when the volume of bromosulfalein … extent of binding of the anionic bromosulfalein to a given protein is … proteins in the bromosulfalein assay could conceivably …
Number of citations: 18 www.sciencedirect.com
金城謙一郎 - 日本消化器病学会雑誌, 1973 - jlc.jst.go.jp
A. Relationship between histological findings of the liver and BSP or ICG test. In forty-nine patients with hepatocellular disorders were performed histological examination of liver …
Number of citations: 1 jlc.jst.go.jp
K Sato, A Mizutani, Y Muranaka, J Yao, M Kobayashi… - Pharmaceutics, 2023 - mdpi.com
… 125 I-AP with and without bromosulfalein and by intravenous … Bromosulfalein and probenecid inhibited OATP-and OAT-… both 125 I-AP and bromosulfalein than those receiving only 125 I-…
Number of citations: 8 www.mdpi.com
M Skalka - … Radiologiya (USSR) For English translation see Med …, 1959 - osti.gov
Studies on the excretion of bromosulfalein in mice following x irradiation of the upper part of the body (head, the greater portion of the chests and forelegs) were made. It was …
Number of citations: 0 www.osti.gov
C Moses, C FH, T TB - The Journal of Laboratory and Clinical …, 1948 - europepmc.org
The importance of the rate of dye removal in the bromosulfalein test of liver function. - Abstract - Europe PMC … The importance of the rate of dye removal in the bromosulfalein …
Number of citations: 12 europepmc.org
A Merlitti, O Aküzümcü, F Orlandi - Il Fegato, 1965 - europepmc.org
[Comparison between the chromatographic method of extraction of free and conjugated bromosulfalein. Observations on metabolism of the dye in normal subjects and in patients …
Number of citations: 2 europepmc.org
R BEROVIC, K KOSTIC… - Medicinski …, 1964 - pubmed.ncbi.nlm.nih.gov
[BROMOSULFALEIN LIVER FUNCTION TEST] [BROMOSULFALEIN LIVER FUNCTION TEST] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
E BULMER - Lancet, 1928
Number of citations: 1

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